molecular formula C9H11NO2 B373975 N-(4-Methoxyphenyl)acetamide CAS No. 51-66-1

N-(4-Methoxyphenyl)acetamide

Cat. No. B373975
Key on ui cas rn: 51-66-1
M. Wt: 165.19g/mol
InChI Key: XVAIDCNLVLTVFM-UHFFFAOYSA-N
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Patent
US04453018

Procedure details

To a three-necked 100 ml flask equipped for reflux and fitted with a mechanical stirrer was added 10 ml (0.12 mol) of dimethyl sulfite, 2.0 g (0.014 mol) of potassium carbonate, and 5.0 g (0.033 mol) of p-acetamidophenol. The mixture was heated to 70° C. for six hours then quenched while hot with 50 ml of water. The solution was made basic with dilute caustic and the organic materials were extracted into methylene chloride. The extracts were concentrated in vacuo to give 2.0 g of p-acetamidoanisole.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O:5][CH3:6])(OC)=O.C(=O)([O-])[O-].[K+].[K+].[C:13]([NH:16][C:17]1[CH:22]=[CH:21][C:20](O)=[CH:19][CH:18]=1)(=[O:15])[CH3:14]>>[C:13]([NH:16][C:17]1[CH:22]=[CH:21][C:20]([O:5][CH3:6])=[CH:19][CH:18]=1)(=[O:15])[CH3:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(OC)OC
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three-necked 100 ml flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
for reflux
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
then quenched while hot with 50 ml of water
ADDITION
Type
ADDITION
Details
with dilute caustic
EXTRACTION
Type
EXTRACTION
Details
the organic materials were extracted into methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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